molecular formula C12H3Cl3FNOS B14374472 1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one CAS No. 90251-97-1

1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one

Cat. No.: B14374472
CAS No.: 90251-97-1
M. Wt: 334.6 g/mol
InChI Key: OGKZAMKPMKUMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. This compound is characterized by its molecular formula C₁₂H₃Cl₃FNOS and a molecular weight of 334.58 g/mol . Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents.

Preparation Methods

The synthesis of 1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one typically involves multiple steps starting from hydroquinone. One common synthetic route includes the following steps :

    Oxidation of Hydroquinone: Hydroquinone is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone.

    Bromination: The protected benzoquinone is brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.

    Condensation with Ortho-aminothiophenol: The brominated compound is then condensed with ortho-aminothiophenol in the presence of sodium acetate to form the phenothiazine core.

    Chlorination and Fluorination: The final steps involve chlorination and fluorination to introduce the chlorine and fluorine atoms at the desired positions on the phenothiazine ring.

Chemical Reactions Analysis

1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen, blue LED lamps, and various nucleophiles for substitution reactions. Major products formed include sulfoxides and other phenothiazine derivatives.

Scientific Research Applications

1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one involves its role as a photocatalyst. It absorbs light energy, which excites its electrons to a higher energy state. These excited electrons can then participate in redox reactions, facilitating the oxidation of sulfides to sulfoxides . The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent transfer of oxygen atoms to the substrate.

Comparison with Similar Compounds

1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives such as:

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of fluorine in this compound makes it unique, as fluorine atoms can enhance the compound’s stability and alter its electronic properties.

Properties

CAS No.

90251-97-1

Molecular Formula

C12H3Cl3FNOS

Molecular Weight

334.6 g/mol

IUPAC Name

1,2,4-trichloro-8-fluorophenothiazin-3-one

InChI

InChI=1S/C12H3Cl3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H

InChI Key

OGKZAMKPMKUMDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.